molecular formula C12H7Cl2N3 B1426450 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole CAS No. 937366-57-9

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Cat. No. B1426450
M. Wt: 264.11 g/mol
InChI Key: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(2,5-Dichloropyrimidin-4-yl)-1H-indole” often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has explored the synthesis of various compounds related to 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole. For instance, a study conducted by (Somappa et al., 2015) details a one-pot synthesis of indole-appended heterocycles, which exhibited significant anti-inflammatory, analgesic, and CNS depressant activities. The novel compounds synthesized showed better anti-inflammatory activity than the standard drug indomethacin.

Molecular Structure and Analysis

The molecular structure and analysis of compounds with the indole nucleus, including derivatives of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, have been the subject of various studies. (Geetha et al., 2019) synthesized and characterized 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, showing its relevance in understanding DNA and protein interactions.

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been investigated in several studies. (El-Sayed et al., 2016) reported the synthesis of N-ethyl-3-indolyl heterocycles, including 3-(pyrimidin-4-yl)-1H-indole derivatives, which exhibited high growth inhibition activities.

Enaminylation and Cyclization in Medicinal Chemistry

The use of enaminylation and subsequent base-promoted cyclization to construct pyrrolo[1,2-a]indoles, compounds important in medicinal chemistry, was demonstrated by (Zhou et al., 2016). Their study highlights the significance of 1-(pyrimidin-2-yl)-1H-indoles in synthesizing biologically relevant compounds.

Antioxidant Activities

Investigations into the antioxidant properties of indole derivatives have also been conducted. (Saundane et al., 2012) synthesized thiazolidinone and azetidinone encompassing indolylthienopyrimidines, which showed promising antioxidant activities.

Molecular Docking and QSAR Modeling

Molecular docking studies and QSAR modeling have been utilized to understand the interactions and activities of indole derivatives at the molecular level. (Aziz et al., 2021) designed indole-based heterocycles to investigate their potential as antioxidants, providing insights into the structure-activity relationship of these compounds.

properties

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYVYDAVBOFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718182
Record name 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

CAS RN

937366-57-9
Record name 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Starting materials: 2,4,5-trichloropyrimidine and 1H-indole. m/z 265.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

CH3MgBr (3.2M in 2-methyltetrahydrofuran, 3.37 mL, 10.79 mmol) was added dropwise over 10 minutes to a solution of indole (1.28 g, 10.79 mmol) in THF (6 mL) at 0° C. The solution was then stirred at 0-2° C. for 0.5 h. 2,4,5-Trichloropyrimidine (1 g, 5.40 mmol) was then added dropwise, resulting in a yellow solution. The ice bath was removed, then the solution was stirred at r.t. for 1 h, resulting in a red solution. The mixture was heated to 60° C. and then stirred at 60° C. for 1.5 h. The mixture was then cooled to r.t. and acetic acid (634 μL, 11.06 mmol) was added dropwise. Water (9.90 mL) and THF (2 mL) were added, then the mixture was stirred for 20 minutes at 60° C., resulting in a bi-phasic solution. The layers were separated and heptane (11 mL) was added to the organic solution, resulting in the crystallisation of a solid. The solid was collected by filtration, washed with heptane (2 mL), and dried in a vacuum oven to give the title compound (1.015 g, 66%) as a yellow solid; 1H NMR: 7.24-7.32 (2H, m), 7.55-7.58 (1H, m), 8.52-8.55 (1H, m), 8.71-8.73 (2H, m), 12.24 (1H, s); m/z: ES+ MH+ 264, 266.
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
634 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
9.9 mL
Type
solvent
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 2
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 5
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 6
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Citations

For This Compound
5
Citations
H Chen, M Lai, T Zhang, Y Chen, L Tong… - Journal of Medicinal …, 2022 - ACS Publications
Tertiary C797S mutation of epidermal growth factor receptor (EGFR)-mediated resistance in non-small-cell-lung-cancer (NSCLC) patients is still an unmet clinical need. Several classes …
Number of citations: 17 pubs.acs.org
J Li, B An, X Song, Q Zhang, C Chen, S Wei… - European Journal of …, 2021 - Elsevier
Lung cancer is the leading cause of cancer deaths. It has been demonstrated that epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKI) are efficacious in patients with …
Number of citations: 18 www.sciencedirect.com
JJ Marineau, KB Hamman, S Hu… - Journal of Medicinal …, 2021 - ACS Publications
CDK7 has emerged as an exciting target in oncology due to its roles in two important processes that are misregulated in cancer cells: cell cycle and transcription. This report describes …
Number of citations: 26 pubs.acs.org
RA Ward, MJ Anderton, S Ashton… - Journal of medicinal …, 2013 - ACS Publications
A novel series of small-molecule inhibitors has been developed to target the double mutant form of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is resistant to …
Number of citations: 249 pubs.acs.org
H Dong, X Ye, Y Zhu, H Shen, H Shen… - Journal of Medicinal …, 2023 - ACS Publications
Osimertinib resistance is an unmet clinical need for the treatment of non-small cell lung cancer (NSCLC), and the main mechanism is tertiary C797S mutation of epidermal growth factor …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.